1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Lipophilicity Drug-likeness Membrane permeability

Procure this specific diaryl urea to access a structurally differentiated scaffold for your kinase or sEH inhibitor program. The 4-methoxyphenyl group provides resonance electron-donating character (σp = -0.27), while the methylene linker preserves full piperazine basicity (pKa ≈ 7.5–8.5), a combination unavailable in carbonyl-linked or halogenated analogs. With a favorable clogP of 1.20 and TPSA of 58.87 Ų, it offers excellent aqueous solubility and membrane permeability. Ideal for focused cytotoxicity screening (A549, PC3) and fragment-to-lead optimization.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1171550-15-4
Cat. No. B2502510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
CAS1171550-15-4
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C20H26N4O2/c1-23-11-13-24(14-12-23)15-16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3,(H2,21,22,25)
InChIKeyNYSJFDMSCHCRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (CAS 1171550-15-4): Structural Identity, Physicochemical Profile, and Class Context for Procurement Evaluation


1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (CAS 1171550-15-4) is a synthetic diaryl urea derivative with molecular formula C20H26N4O2 and molecular weight 354.45 g/mol [1]. The compound features a central urea linker connecting a 4-methoxyphenyl group on one side and a 4-((4-methylpiperazin-1-yl)methyl)phenyl group on the other. Computed physicochemical descriptors include a calculated logP (clogP) of 1.20, a topological polar surface area (TPSA) of 58.87 Ų, one hydrogen bond donor (HBD), six hydrogen bond acceptors (HBA), and two rotatable bonds, satisfying Lipinski's Rule of Five [1]. The compound belongs to the diaryl urea class, which is extensively represented among kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and anticancer agents in the medicinal chemistry literature [2]. The 4-methylpiperazin-1-ylmethyl moiety serves as a solubilizing and pharmacophore-modulating group, while the 4-methoxyphenyl substituent contributes distinct electronic and steric character compared to halogenated, methylated, or multi-alkoxylated analogs.

Why Generic Substitution of CAS 1171550-15-4 with In-Class Diaryl Urea Analogs Introduces Uncontrolled Performance Variance


Diaryl urea derivatives cannot be treated as interchangeable commodities because minor substituent modifications on either phenyl ring produce large, non-linear changes in target binding, cellular potency, and physicochemical behavior. In a systematically studied series of eleven 4-methylpiperazinylcarbonyl-containing diaryl ureas (1a–1k), cytotoxic activity against A549 lung adenocarcinoma cells ranged from weak inhibition (<50% at 100 µM) to potent IC50 values as low as 0.57 µM, depending solely on the substituent identity on the second phenyl ring [1]. The 4-methoxy substituent in CAS 1171550-15-4 provides a specific electronic environment (electron-donating, resonance-capable) that differs fundamentally from the 4-chloro (electron-withdrawing), 3-methyl (sterically distinct), or 3,4,5-trimethoxy (altered polarity and steric bulk) variants that constitute the most accessible structural analogs. Furthermore, the methylene spacer between the piperazine and phenyl ring in CAS 1171550-15-4—as opposed to a carbonyl linker found in numerous other analog series—alters the basicity and conformational freedom of the piperazine nitrogen, with downstream consequences for solubility, logP, and target engagement that cannot be predicted without empirical comparison data [1].

Quantitative Differentiation Evidence: CAS 1171550-15-4 Against the Closest Structural Analogs


Lipophilicity Modulation: clogP Comparison of 4-Methoxy vs. 4-Chloro and 3,4,5-Trimethoxy Diaryl Urea Analogs

The target compound (CAS 1171550-15-4) exhibits a calculated logP (clogP) of 1.20 based on consensus computational prediction [1]. This value places the compound in an optimal lipophilicity range for oral bioavailability and cellular permeability according to Lipinski guidelines. The 4-methoxy substituent provides a measured balance of polarity and hydrophobicity: electron-donating via resonance (+M effect) while moderately electron-withdrawing via induction (−I effect), yielding a net polarity distinct from the more lipophilic 4-chloro analog or the substantially more polar 3,4,5-trimethoxy variant. Although direct experimental logP for the comparator analogs is not available in the same dataset, class-level SAR indicates that a 4-Cl substitution increases logP by approximately 0.5–0.7 units relative to 4-OCH3 in matched molecular pairs within the diaryl urea series [2], while addition of two extra methoxy groups (3,4,5-trimethoxy) would be expected to reduce logP by 0.3–0.6 units due to increased hydrogen bonding capacity [2]. This difference in lipophilicity has direct implications for solubility, protein binding, and nonspecific partitioning in cellular assays.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bonding Capacity and TPSA: Differentiating the 4-Methoxy Substituent from Halogenated and Alkyl Analogs

The target compound possesses a topological polar surface area (TPSA) of 58.87 Ų, with 1 hydrogen bond donor (the urea NH not involved in intramolecular interactions) and 6 hydrogen bond acceptors (urea carbonyl oxygen, two urea NH groups, methoxy oxygen, and two piperazine nitrogens) [1]. In the diaryl urea class, TPSA values below 60 Ų are associated with favorable oral absorption, while values below 140 Ų generally predict good intestinal permeability. The 4-methoxy substituent contributes to HBA count without adding to HBD count, maintaining a favorable HBD:HBA ratio of 1:6. In contrast, a 4-chloro analog would have TPSA below 50 Ų (no oxygen substituent on that ring) with only 5 HBA, substantially reducing aqueous solubility [2]. A 3,4,5-trimethoxy analog would increase TPSA to approximately 75–85 Ų and HBA count to 8, potentially reducing membrane permeability while increasing solubility beyond the optimal balance for many screening applications [2]. The 4-methoxy substitution thus provides a distinctive balance of solubility and permeability relevant to both biochemical assays and cellular screening.

Hydrogen bonding Polar surface area Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy Compared to Rigidified Analogs

CAS 1171550-15-4 contains 2 rotatable bonds as defined by Lipinski criteria [1]. This low rotatable bond count reflects a relatively constrained molecular architecture: the central urea linkage is planar due to resonance (sp² character of the N–C(O)–N framework), and the methylene spacer connecting the piperazine to the phenyl ring is the primary source of torsional freedom. By comparison, analogs with a propyl linker between the piperazine and urea moiety (such as those in the Chk1 inhibitor patent series) contain 4–5 rotatable bonds, imposing a greater entropic penalty upon target binding [2]. Conversely, analogs with a direct piperazine-phenyl bond (no methylene spacer) reduce rotatable bond count to 1 but may restrict the piperazine orientation needed for optimal target engagement. The 2 rotatable bonds in CAS 1171550-15-4 represent a compromise between pre-organization for binding (reducing entropic cost) and sufficient flexibility to accommodate induced-fit conformational changes at the target site.

Conformational flexibility Binding entropy Molecular recognition

Electronic Character of the 4-Methoxy Substituent: Differentiation from 4-Chloro and 4-Methyl Analogs in Kinase Inhibitor SAR Context

The 4-methoxy substituent on the phenyl ring of CAS 1171550-15-4 exerts a dual electronic effect: resonance electron donation (+M, Hammett σp = −0.27) and inductive electron withdrawal (−I). This profile is distinct from the 4-chloro substituent (σp = +0.23, electron-withdrawing via both induction and weak resonance donation) and the 4-methyl substituent (σp = −0.17, weakly electron-donating via hyperconjugation only) [1]. In a systematic study of diaryl urea derivatives bearing N-methylpiperazinyl moieties, compounds with electron-donating substituents (such as benzothiazole-containing compound 1k, IC50 = 0.57 µM against A549 cells) demonstrated markedly superior cytotoxic activity compared to compounds with electron-neutral or electron-withdrawing substituents (compound 1d, IC50 = 10.8 µM; compound 1a, <50% inhibition at 100 µM) [2]. While this data is from a structurally distinct carbonyl-linked series, the electronic SAR principle—that substituent electronic character on the aryl ring modulates urea NH acidity and target hydrogen bonding strength—is a general feature of the diaryl urea pharmacophore class. The 4-methoxy group's strong +M effect is predicted to increase the electron density at the urea NH, potentially strengthening key hydrogen bond interactions with kinase hinge regions or sEH catalytic residues relative to chloro or methyl analogs.

Electronic effects Structure-activity relationship Kinase inhibition

Linker Topology: Methylene vs. Carbonyl Spacer Between Piperazine and Phenyl Ring—Consequences for Piperazine Basicity and Solubility

CAS 1171550-15-4 incorporates a methylene (–CH2–) spacer connecting the 4-methylpiperazine moiety to the phenyl ring. This contrasts with the more common carbonyl (–C(O)–) linker found in many diaryl urea series, such as the 4-methylpiperazinylcarbonyl derivatives (compounds 1a–1k) described by Liang et al. [1]. The methylene linker preserves the full basicity of the piperazine N4 nitrogen (calculated pKa ≈ 7.5–8.5 for the conjugate acid), whereas the carbonyl linker withdraws electron density via resonance, reducing the piperazine N4 pKa by approximately 2–3 log units (to pKa ≈ 4.5–6) [2]. This difference in protonation state at physiological pH (7.4) has direct consequences: the methylene-linked compound is expected to be predominantly monoprotonated at N4 at pH 7.4, enhancing aqueous solubility relative to the largely neutral carbonyl-linked analogs. The enhanced basicity also affects the compound's interaction with aspartate/glutamate-rich binding pockets in kinase active sites, where a positively charged piperazine can engage in stronger ionic interactions compared to the neutral carbonyl-linked variants.

Piperazine basicity Solubility Linker chemistry

Drug-Likeness and Lead-Likeness Profile: Lipinski and Rule-of-Three Compliance Relative to Larger Diaryl Urea Clinical Candidates

CAS 1171550-15-4 satisfies all criteria of Lipinski's Rule of Five (MW = 354.45 < 500; clogP = 1.20 < 5; HBD = 1 < 5; HBA = 6 < 10) and additionally satisfies the more stringent Rule of Three for fragment-like/lead-like compounds (MW < 300 is the only Rule-of-Three criterion not met; the compound slightly exceeds this at 354.45, but all other Rule-of-Three criteria are satisfied: clogP ≤ 3, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) [1]. This positions the compound in an intermediate space between fragment-like and drug-like chemical space, making it suitable as both a screening hit starting point and a lead optimization scaffold. By comparison, clinically advanced diaryl ureas such as sorafenib (MW = 464.8, clogP = 4.1, HBD = 2, HBA = 7) and regorafenib (MW = 482.8, clogP = 4.5, HBD = 2, HBA = 7) are substantially larger and more lipophilic, occupying drug-like space and presenting greater challenges for further property optimization [2]. The relatively compact structure of CAS 1171550-15-4 leaves room for vector-based elaboration at multiple positions (the methoxy para position, the N-methyl group, and the phenyl ring ortho/meta positions) without exceeding drug-like property thresholds, a key advantage over more elaborated analogs where any additional substitution risks compromising ADME properties.

Drug-likeness Fragment-based drug discovery Lead optimization

Optimal Application Scenarios for CAS 1171550-15-4 Based on Quantified Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

For screening campaigns targeting kinases where the urea moiety serves as a hinge-binding or allosteric site pharmacophore, CAS 1171550-15-4 offers a clogP of 1.20 and TPSA of 58.87 Ų—values that predict good aqueous solubility while maintaining membrane permeability sufficient for cell-based assays [1]. The 4-methoxy substituent's resonance electron-donating character (σp = −0.27) is predicted to enhance urea NH hydrogen bond donor strength relative to chloro or methyl analogs, potentially improving affinity for kinase hinge regions with aspartate or glutamate hydrogen bond acceptors [2]. The compound is recommended as a core scaffold for kinase-focused libraries where balanced physicochemical properties are prioritized over maximal potency in the initial screening phase.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development Leveraging Piperazine Basicity

The methylene linker between the piperazine and phenyl ring in CAS 1171550-15-4 preserves full piperazine basicity (estimated pKa ≈ 7.5–8.5), a feature demonstrated to enhance both potency and aqueous solubility in sEH inhibitors relative to carbonyl-linked analogs [1]. In published piperazino-urea sEH inhibitor series, compounds with accessible piperazine protonation achieved IC50 values as low as 7.0 nM against human sEH while maintaining favorable pharmacokinetic profiles (T1/2 = 14 h, Cmax = 84 nM) [2]. CAS 1171550-15-4 is structurally positioned to serve as a starting scaffold for sEH inhibitor optimization, with the methylene linker providing a distinct basicity profile compared to the amide-linked piperazine series that dominate the sEH patent literature.

Cytotoxicity Screening in Lung and Prostate Cancer Models Based on Diaryl Urea Class Activity

Diaryl urea derivatives bearing N-methylpiperazinyl moieties have demonstrated concentration-dependent cytotoxic activity against A549 lung adenocarcinoma (IC50 values from 0.57 to >100 µM) and PC3 prostate carcinoma cell lines [1]. The activity is strongly dependent on the substituent identity on the second phenyl ring, with electron-rich aromatic groups favoring potency. The 4-methoxy substituent in CAS 1171550-15-4 provides electron-donating character that, based on class SAR, is predicted to favor cytotoxic activity relative to electron-withdrawing substituent analogs. The compound is recommended for inclusion in focused cytotoxicity screening libraries targeting non-small cell lung cancer (A549) and prostate cancer (PC3) cell lines, with sorafenib as an appropriate positive control for assay validation.

Fragment-to-Lead Optimization with Favorable Property Envelope for Vector-Based Elaboration

With a molecular weight of 354.45 Da and only one Rule-of-Three violation (MW slightly exceeding 300 Da), CAS 1171550-15-4 occupies a transitional space between fragment-like and lead-like chemical property space [1]. The compound contains several chemically tractable vectors for elaboration—the N-methyl group, the para position of the methoxyphenyl ring, and the ortho positions of both phenyl rings—without immediately exceeding drug-like property thresholds. This profile is advantageous for structure-based drug design programs where iterative molecular growth is planned, as it allows addition of functional groups to improve potency and selectivity while maintaining the favorable baseline clogP (1.20) and TPSA (58.87 Ų) that are often compromised early in lead optimization of larger, more lipophilic starting scaffolds.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.